molecular formula C15H13NO4 B6404823 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261954-86-2

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6404823
CAS No.: 1261954-86-2
M. Wt: 271.27 g/mol
InChI Key: VGLMDWPGXXGFHR-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzoic acid, featuring a hydroxyl group at the second position and a 3-(N-methylaminocarbonyl)phenyl group at the fourth position

Preparation Methods

The synthesis of 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 3-(N-methylaminocarbonyl)benzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the 3-(N-methylaminocarbonyl)phenyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The 3-(N-methylaminocarbonyl)phenyl moiety can interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can be compared with similar compounds such as:

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the 3-(N-methylaminocarbonyl)phenyl group, making it less hydrophobic.

    4-Hydroxybenzoic acid: Lacks the hydroxyl group at the second position, affecting its hydrogen bonding capabilities.

    3-(N-methylaminocarbonyl)benzoic acid: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

The presence of both the hydroxyl and 3-(N-methylaminocarbonyl)phenyl groups in this compound makes it unique in its ability to interact with a wide range of molecular targets, enhancing its versatility in various applications.

Properties

IUPAC Name

2-hydroxy-4-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-16-14(18)11-4-2-3-9(7-11)10-5-6-12(15(19)20)13(17)8-10/h2-8,17H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLMDWPGXXGFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690642
Record name 3-Hydroxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-86-2
Record name 3-Hydroxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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